Cas no 2171796-69-1 (4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole)

4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole
- 2171796-69-1
- EN300-1595371
-
- Inchi: 1S/C12H20ClN3O/c1-2-17-7-3-6-16-12(8-10-4-5-10)11(9-13)14-15-16/h10H,2-9H2,1H3
- InChI Key: CTNJVZADZFOFCG-UHFFFAOYSA-N
- SMILES: ClCC1=C(CC2CC2)N(CCCOCC)N=N1
Computed Properties
- Exact Mass: 257.1294900g/mol
- Monoisotopic Mass: 257.1294900g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 39.9Ų
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595371-0.25g |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1595371-0.5g |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 0.5g |
$1440.0 | 2023-06-04 | ||
Enamine | EN300-1595371-2500mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 2500mg |
$2940.0 | 2023-09-23 | ||
Enamine | EN300-1595371-5000mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 5000mg |
$4349.0 | 2023-09-23 | ||
Enamine | EN300-1595371-250mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 250mg |
$1381.0 | 2023-09-23 | ||
Enamine | EN300-1595371-50mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 50mg |
$1261.0 | 2023-09-23 | ||
Enamine | EN300-1595371-100mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 100mg |
$1320.0 | 2023-09-23 | ||
Enamine | EN300-1595371-0.05g |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1595371-10.0g |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1595371-0.1g |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole |
2171796-69-1 | 0.1g |
$1320.0 | 2023-06-04 |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole
Introduction to 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole (CAS No. 2171796-69-1)
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole, identified by its CAS number 2171796-69-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a triazole core appended with various functional groups, including a chloromethyl group, a cyclopropylmethyl moiety, and an ethoxypropyl substituent. The unique structural configuration of this molecule imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The triazole ring in 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole is a well-known pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the chloromethyl group enhances the reactivity of the molecule, allowing for further functionalization through nucleophilic substitution reactions. This reactivity is particularly valuable in the synthesis of more complex derivatives that may exhibit enhanced pharmacological activity.
The cyclopropylmethyl substituent introduces steric hindrance and lipophilicity to the molecule, which can influence its binding affinity and metabolic stability. In recent years, cyclopropane-containing compounds have been increasingly studied due to their unique biological activities and improved pharmacokinetic profiles. The ethoxypropyl group, on the other hand, contributes to the overall solubility and bioavailability of the compound, making it more suitable for formulation into therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole with greater accuracy. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory and infectious diseases. For instance, preliminary docking studies have indicated that the triazole core can interact with active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.
In addition to its potential anti-inflammatory properties, 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole has shown promise in combating microbial infections. The structural features of this compound may allow it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in pathogens. This makes it an attractive candidate for developing novel antibiotics or antifungal agents. Furthermore, the presence of multiple reactive sites on the molecule suggests that it could be further modified to target specific pathogens while minimizing toxicity to host cells.
The synthesis of 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the triazole ring through cycloaddition reactions followed by functionalization with chloromethyl and cyclopropylmethyl groups. The introduction of the ethoxypropyl substituent typically occurs via nucleophilic alkylation or etherification reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.
From a pharmaceutical perspective, the development of 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole as a lead compound requires rigorous testing to evaluate its safety profile and therapeutic efficacy. In vitro assays are conducted to assess its interaction with target proteins and assess potential toxicity. Animal models are then used to evaluate its pharmacokinetic properties and therapeutic effects in vivo. These studies provide critical data for determining whether this compound has sufficient potential to advance into clinical trials.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising candidates like 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole from large libraries of compounds. HTS allows researchers to rapidly test thousands of molecules for their ability to modulate specific biological pathways or target proteins. This approach has been instrumental in uncovering novel therapeutic agents that might otherwise remain undiscovered through traditional screening methods.
The future prospects for 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole are promising given its unique structural features and potential biological activities. Ongoing research aims to optimize its synthetic routes for scalability and cost-effectiveness while exploring new derivatives that may enhance its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable drug candidates that can address unmet medical needs.
In conclusion,4-(chloromethyl)-5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole (CAS No. 2171796-69-1) represents a significant advancement in pharmaceutical chemistry with implications for treating various diseases ranging from inflammation to infections. Its multifaceted structure offers opportunities for further innovation through synthetic modifications and computational studies aimed at improving its pharmacological properties.
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